Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a heterocyclic building block and a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .
Synthesis Analysis
The compound exhibits moderate cytotoxic activity against certain cancer cell lines. Its cytotoxic activity can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . Heating the compound with chloroacetyl chloride yields two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound also reacts with various reagents like urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield corresponding condensation products .Molecular Structure Analysis
The molecular formula of the compound is C13H10F3NO3 .Chemical Reactions Analysis
The compound undergoes various reactions to form different products. For instance, heating it with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield corresponding condensation products .Physical And Chemical Properties Analysis
The compound is a heterocyclic building block and a quinoline derivative . It has various pharmacological applications .Scientific Research Applications
Chemical Synthesis and Properties
- Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been studied for its reaction with bromine in aqueous acetic acid, producing not only the expected ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate but also a 9-bromo-substituted isomer. This highlights its reactivity and potential for producing various chemical derivatives (Ukrainets et al., 2013).
Application in Diuretic Activity
- This compound's derivatives have shown significant increases in diuretic activity compared to their non-brominated analogs, suggesting potential medicinal applications (Ukrainets, Golik & Chernenok, 2013).
Synthetic Methodologies
- Research has also focused on the synthesis methodologies of related compounds, such as the visible-light-induced radical bromination leading to ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This indicates the importance of this class of compounds in synthetic chemistry (Li, 2015).
Antibacterial Activity
- Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate derivatives have been investigated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
Anticancer Properties
- This compound has exhibited moderate cytotoxic activity against various cancer cell lines, such as MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. This suggests its potential in developing anticancer therapies (Regal, Shabana & El‐Metwally, 2020).
Optical Applications
- Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a derivative of Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, has been used in photodiode applications due to its remarkable optical behavior (Elkanzi et al., 2020).
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDFIBMJPMCMPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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